molecular formula C14H15BrClNO6 B009658 5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside CAS No. 108789-36-2

5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside

Cat. No. B009658
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-HRNXZZBMSA-N
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Description

The compound belongs to a class of chemicals that combine indole structures with sugar moieties, often explored for their diverse biological activities and synthetic challenges. Indoles are a crucial scaffold in medicinal chemistry, and their conjugation with sugars can modulate their properties and interactions with biological targets.

Synthesis Analysis

The synthesis of indole glycosides, similar to "5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside", typically involves glycosylation reactions where the indole moiety is linked to a sugar unit. Techniques such as the Koenigs-Knorr condensation are commonly employed for the glycosidic bond formation. For instance, the synthesis and conformational analysis of 2-(indol-3-yl)ethyl α-L-arabinopyranoside involved a Koenigs-Knorr condensation followed by O-deacetylation, highlighting the complexity and precision required in synthesizing indole glycosides (Tomić et al., 1994).

Molecular Structure Analysis

The molecular structure of indole glycosides is determined using techniques such as X-ray crystallography and NMR spectroscopy. These methods provide insights into the conformations and spatial arrangements of atoms within the molecules. The study by Tomić et al. (1994) utilized X-ray structure analysis and 1H{1H}NOE measurements, alongside computational methods, to analyze the conformation of 2-(indol-3-yl)ethyl α-L-arabinopyranoside.

Chemical Reactions and Properties

Indole glycosides undergo various chemical reactions, including hydrolysis, halogenation, and conjugation reactions. For example, the photo-bromination of carbohydrate derivatives has been explored as a route to brominate sugars, which could be a step in synthesizing brominated indole glycosides (Ferrier & Tyler, 1980).

Scientific Research Applications

Antitumor Activities

5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside and its derivatives have been explored for their antitumor activities. For instance, research on diosgenyl glycosides, compounds related to this chemical, has shown promising antitumor effects. These compounds, including variants of 5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside, are capable of increasing the number of apoptotic B cells in chronic lymphotic leukemia (B-CLL) patients, especially when used in combination with other drugs like cladribine (Myszka et al., 2003).

Enzyme Kinetics Studies

This compound has been used in studies related to enzyme kinetics, particularly in the analysis of hydrolysis by enzymes such as almond emulsin. The rate of hydrolysis by this enzyme has been shown to vary with different buffers, which provides valuable insights into the behavior of glycosidases under various conditions (Horwitz et al., 1969).

Histochemical Applications

Another significant application of 5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside is in histochemistry. It has been employed as a substrate to demonstrate beta-D-glucuronidase in rat tissues. Its specificity and ease of use without requiring additional steps like final coupling make it a valuable tool in tissue analysis and in understanding enzyme distributions in different physiological and pathological conditions (Pearson et al., 1967).

Antimicrobial Evaluation

Compounds synthesized from 5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside have been evaluated for their antimicrobial properties. For instance, glycosylation of related compounds and their testing against various bacterial and fungal strains have shown promising results, indicating potential applications in developing new antimicrobial agents (El Ashry et al., 2013).

Identification of Bacterial Strains

This compound has also been utilized in developing novel methods for identifying bacterial strains, such as Escherichia coli, in various environmental samples. Its use in chromogenic compounds has significantly improved the specificity and speed of bacterial identification in sanitary analyses (Watkins et al., 1988).

Synthesis of Other Compounds

Research has also focused on the synthesis of 5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside and its derivatives for the development of other compounds with therapeutic potential. For example, it has been used in the synthesis of antidiabetic drugs like dapagliflozin, demonstrating its role as a versatile building block in medicinal chemistry (Yafei, 2011).

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-HRNXZZBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370036
Record name 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside

CAS RN

108789-36-2
Record name 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside
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5-bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside
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